REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[CH2:6]([OH:10])[CH2:7][CH2:8][CH3:9]>O>[CH2:6]([O:4][CH:1]([OH:5])[C:2]([O:10][CH2:6][CH2:7][CH2:8][CH3:9])=[O:3])[CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
1980 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
1215 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a suitable reactor flask equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle, Dean Stark trap, condenser, nitrogen inlet, vacuum
|
Type
|
CUSTOM
|
Details
|
sparge
|
Type
|
CUSTOM
|
Details
|
vacuum to remove approximately 760 grams of an n-butanol/water
|
Type
|
ADDITION
|
Details
|
Thereafter, an additional 1210 grams of n-butanol were added
|
Type
|
DISTILLATION
|
Details
|
strip distillation
|
Type
|
ADDITION
|
Details
|
An additioral 810 grams of n-butanol were then added
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for two hours at 80-85° C. under vacuum
|
Duration
|
2 h
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC(C(=O)OCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |